molecular formula C25H29N3O2 B5960536 [3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(1-phenylpyrazol-4-yl)methanone

[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(1-phenylpyrazol-4-yl)methanone

Cat. No.: B5960536
M. Wt: 403.5 g/mol
InChI Key: RSYAKFXBCCLHMT-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(1-phenylpyrazol-4-yl)methanone is a complex organic compound that features a piperidine ring, a phenylpropyl group, and a phenylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(1-phenylpyrazol-4-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihalide.

    Attachment of the Phenylpropyl Group: This step often involves a Friedel-Crafts alkylation reaction.

    Introduction of the Phenylpyrazole Moiety: This can be done through a condensation reaction between a hydrazine derivative and a diketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorinating agents like thionyl chloride for chlorination reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(1-phenylpyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the development of new diagnostic tools and imaging agents.

Medicine

In medicine, this compound is investigated for its therapeutic potential in treating neurological disorders, due to its ability to interact with specific neural receptors.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(1-phenylpyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as neural receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in neurotransmitter release, receptor sensitivity, and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c29-20-25(14-7-11-21-9-3-1-4-10-21)15-8-16-27(19-25)24(30)22-17-26-28(18-22)23-12-5-2-6-13-23/h1-6,9-10,12-13,17-18,29H,7-8,11,14-16,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYAKFXBCCLHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN(N=C2)C3=CC=CC=C3)(CCCC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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